molecular formula C14H12F3NO3 B12889472 5-Oxazolepropanoic acid, 2-methyl-4-[3-(trifluoromethyl)phenyl]- CAS No. 89150-23-2

5-Oxazolepropanoic acid, 2-methyl-4-[3-(trifluoromethyl)phenyl]-

Cat. No.: B12889472
CAS No.: 89150-23-2
M. Wt: 299.24 g/mol
InChI Key: CPRBZLXFXDHVBG-UHFFFAOYSA-N
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Description

3-(2-Methyl-4-(3-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid is a synthetic organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-4-(3-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-4-(3-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(2-Methyl-4-(3-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 3-(2-Methyl-4-(3-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methyl-4-(3-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid is unique due to its specific oxazole ring structure combined with a trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

89150-23-2

Molecular Formula

C14H12F3NO3

Molecular Weight

299.24 g/mol

IUPAC Name

3-[2-methyl-4-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl]propanoic acid

InChI

InChI=1S/C14H12F3NO3/c1-8-18-13(11(21-8)5-6-12(19)20)9-3-2-4-10(7-9)14(15,16)17/h2-4,7H,5-6H2,1H3,(H,19,20)

InChI Key

CPRBZLXFXDHVBG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)CCC(=O)O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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